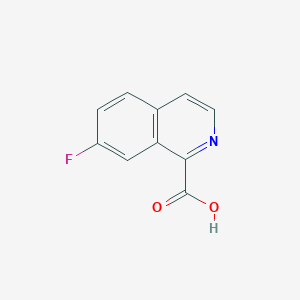

7-Fluoroisoquinoline-1-carboxylic acid

描述

General Overview of Isoquinoline (B145761) Derivatives in Medicinal Chemistry

Isoquinoline and its derivatives are a structurally diverse and important class of nitrogen-containing heterocyclic compounds extensively used as pharmaceuticals. nih.govwikipedia.org The isoquinoline framework is a key structural component in numerous natural and synthetic compounds that exhibit a wide range of pharmacological activities. nih.govsemanticscholar.orgwisdomlib.org These activities include anticancer, antimicrobial, anti-inflammatory, analgesic, and enzyme inhibitory effects. nih.govsemanticscholar.org Consequently, molecules containing the isoquinoline scaffold have become a major focus of therapeutic research. nih.gov

The history of isoquinoline derivatives in medicine is rooted in the centuries-long use of plants containing isoquinoline alkaloids. numberanalytics.comrsc.org The opium poppy (Papaver somniferum), cultivated for thousands of years, is a prime source of medicinally significant alkaloids like morphine and codeine, which are benzylisoquinoline derivatives. numberanalytics.comoup.comwikipedia.org The isolation of morphine in the early 19th century marked a pivotal moment, sparking intense scientific interest in this class of compounds. oup.comnih.gov This rich history in traditional medicine laid the groundwork for modern pharmaceutical development. numberanalytics.com As the fields of organic and medicinal chemistry advanced, synthetic analogs were created to replicate and improve upon the therapeutic properties of these natural products. Foundational synthetic strategies, such as the Bischler–Napieralski and Pictet–Spengler reactions, enabled chemists to construct the core isoquinoline structure and develop a vast library of derivatives for pharmacological testing. wikipedia.org

In modern drug discovery, the isoquinoline nucleus is recognized as a "privileged scaffold". nih.govnih.govnih.govresearchgate.net This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a versatile template for designing new drugs. nih.govnih.gov The structural rigidity and aromatic nature of the isoquinoline ring system, combined with its capacity for substitution at various positions, allow for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. nih.gov This adaptability has led to the development of isoquinoline-based drugs for a wide array of diseases, including cancer, infections, and cardiovascular disorders. nih.govnih.gov At least 38 therapeutic drugs based on the isoquinoline scaffold are in clinical use or trials, underscoring its significant role in drug discovery. nih.gov

Significance of Carboxylic Acid Functionality in Isoquinoline Systems

The incorporation of a carboxylic acid group, particularly at the 1-position of the isoquinoline ring, introduces a functional handle of considerable importance in drug design. chemimpex.com Carboxylic acids are prevalent in pharmaceuticals, with estimates suggesting they are present in roughly a quarter of all commercialized drugs. wiley-vch.de This functional group can profoundly influence a molecule's physicochemical properties. researchgate.net

Key contributions of the carboxylic acid moiety include:

Enhanced Solubility: The group is typically ionized at physiological pH, which can improve aqueous solubility and is advantageous for drug formulation and bioavailability. wiley-vch.deresearchgate.net

Target Interaction: The carboxylate can form critical hydrogen bonds and ionic interactions with biological targets like enzymes and receptors, often serving as a key part of the pharmacophore. researchgate.netnumberanalytics.comwisdomlib.org

Synthetic Versatility: The carboxylic acid group is a versatile intermediate for chemical synthesis. chemimpex.com It allows for the creation of a wide range of derivatives, such as esters and amides, enabling the exploration of structure-activity relationships. nih.gov

In the context of isoquinoline systems, isoquinoline-1-carboxylic acid serves as a valuable building block for generating more complex molecules with potential therapeutic applications in areas like oncology and neurology. chemimpex.com

Introduction to Fluorinated Isoquinoline Systems in Pharmaceutical Research

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry, and the isoquinoline scaffold is no exception. researchgate.net Fluorinated isoquinolines are of significant interest because the introduction of fluorine can lead to remarkable changes in the physical, chemical, and biological properties of the parent molecule. researchgate.netnih.gov Researchers synthesize fluorinated isoquinoline derivatives to enhance pharmacokinetic profiles, modulate bioactivity, and improve metabolic stability. researchgate.netresearchgate.net This approach has been applied to develop compounds for various therapeutic targets. researchgate.netmdpi.com

The introduction of fluorine into a bioactive molecule is a widely used tactic in drug design for several compelling reasons. bohrium.com Although rare in nature, fluorine is found in approximately 20% of all commercial pharmaceuticals. nih.gov The unique properties of the fluorine atom and the carbon-fluorine (C-F) bond are leveraged to optimize drug candidates. acs.orgacs.org

The primary motivations for fluorination include:

Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to metabolic cleavage by enzymes. Placing fluorine at a metabolically vulnerable site can block oxidation, thereby increasing the drug's half-life and bioavailability. bohrium.comnih.govmdpi.com

Modulation of Physicochemical Properties: As the most electronegative element, fluorine can alter the acidity (pKa) of nearby functional groups. bohrium.comacs.orgmdpi.com This can influence a drug's solubility, cell membrane permeability, and binding interactions. acs.org Fluorination can also increase a molecule's lipophilicity, which may enhance its ability to cross biological membranes. mdpi.comtandfonline.com

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with protein targets, including dipole-dipole and hydrogen bonds, potentially increasing the binding affinity and potency of a drug. bohrium.comtandfonline.com Its small van der Waals radius (similar to hydrogen) means it can often be substituted without causing significant steric hindrance. nih.govtandfonline.com

Specific Context of 7-Fluoroisoquinoline-1-carboxylic Acid within Isoquinoline Research

This compound is a specific example that combines the three key structural elements discussed: the isoquinoline privileged scaffold, the versatile carboxylic acid functionality, and a strategically placed fluorine atom. Based on available scientific literature and chemical catalogs, the primary role of this compound is as a specialized building block or intermediate in organic synthesis. cymitquimica.com

Its structure is designed to be incorporated into larger, more complex molecules. Researchers can utilize the carboxylic acid group for further chemical reactions (e.g., amide bond formation) while leveraging the properties conferred by the fluorinated isoquinoline core. A potential synthesis route involves the reaction of 5-fluoro-2-methylbenzoic acid with diimidazole and potassium, followed by reaction with formamide. cymitquimica.com While detailed research findings on its direct biological activity are not widely published, its value lies in its potential as a precursor to novel therapeutic agents, where the fluorine at the 7-position can influence metabolic stability and receptor binding of the final target compound. cymitquimica.com

Interactive Data Table: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₆FNO₂ | cymitquimica.commyskinrecipes.comachemblock.com |

| Molecular Weight | 191.16 g/mol | cymitquimica.commyskinrecipes.comachemblock.com |

| CAS Number | 441717-84-6 | myskinrecipes.comachemblock.com |

| Appearance | Solid | N/A |

| Purity | ≥95% | cymitquimica.comachemblock.com |

Structure

3D Structure

属性

IUPAC Name |

7-fluoroisoquinoline-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-7-2-1-6-3-4-12-9(10(13)14)8(6)5-7/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOEOGRISHUBJEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar Studies of Fluorinated Isoquinoline 1 Carboxylic Acid Derivatives

Influence of Fluorine Substitution Pattern on Biological Activity

The introduction of fluorine into bioactive molecules can dramatically alter their physicochemical and pharmacokinetic properties. nih.govresearchgate.net Factors such as size, high electronegativity, and the ability to form strong carbon-fluorine bonds contribute to enhanced metabolic stability, increased membrane permeation, and improved binding affinity to target proteins. researchgate.netnih.gov

Impact of Substituents at Varying Positions of the Isoquinoline (B145761) Ring

While the fluorine atom provides a key chemical feature, the biological activity of the core structure is further refined by the nature and position of other substituents on the isoquinoline ring.

In the analogous quinolone series, the substituent at the N-1 position plays a significant role in determining the potency of the compound. SAR studies have shown that certain groups are particularly effective at enhancing biological activity.

| N-1 Substituent | Observed Effect on Activity (in Quinolones) |

| Ethyl, Butyl | Potent activity |

| Cyclopropyl (B3062369) | Often results in very high potency. pharmacy180.comyoutube.com |

| Difluorophenyl | Leads to potent compounds. pharmacy180.comyoutube.com |

| Fluorinated alkyl groups | Can improve activity against specific targets (e.g., gram-positive bacteria). pharmacy180.comyoutube.com |

These findings suggest that small alkyl or cyclopropyl groups at the N-1 position of the 7-fluoroisoquinoline-1-carboxylic acid scaffold are likely to be beneficial for biological efficacy.

The C-7 position is another critical site for modification that heavily influences the activity spectrum. In many quinolone antibacterials, the introduction of a heterocyclic ring, such as a piperazine (B1678402) or aminopyrrolidine moiety, at this position is essential for broad-spectrum activity. pharmacy180.comyoutube.comresearchgate.net These substituents are believed to interact with specific residues in the target enzyme or receptor, enhancing binding and efficacy. The nature of the linker attaching this substituent to the core ring also plays a role in optimizing this interaction. For this compound, while the fluorine already occupies this position, this principle underscores the importance of the C-7 position in molecular recognition and suggests that in other isoquinoline derivatives, bulky heterocyclic substituents at this site could be pivotal for activity.

Insights from the SAR of quinolones provide a predictive model for the effects of substituents at the C-5 and C-8 positions of the isoquinoline ring.

C-5 Position: The incorporation of a group at the C-5 position has proven to be beneficial for the antibacterial activity of quinolones. pharmacy180.com An amino group (NH2) or a methyl group (CH3) at this position often leads to an increase in potency. pharmacy180.comyoutube.com This suggests that small, hydrogen-bond-donating or lipophilic groups at the C-5 position of a this compound derivative could enhance its biological profile.

C-8 Position: Substitutions at the C-8 position can modulate both potency and pharmacokinetic properties. A halogen, such as fluorine or chlorine, at C-8 generally improves oral absorption and confers good potency. pharmacy180.com Specifically, a C-8 fluoro substituent is associated with strong activity against gram-negative pathogens, whereas a C-8 methoxy (B1213986) (OCH3) group tends to improve activity against gram-positive bacteria. pharmacy180.comresearchgate.net

| Position | Substituent | Observed Effect on Activity (in Quinolones) |

| C-5 | NH₂, CH₃ | Beneficial for antibacterial activity. pharmacy180.comyoutube.com |

| C-5 | F, H | Moderate activity. pharmacy180.com |

| C-8 | F, Cl | Good potency, improved oral absorption. pharmacy180.com |

| C-8 | OCH₃ | Good activity, particularly against gram-positive bacteria. pharmacy180.com |

Stereochemical Considerations in SAR

Stereochemistry is a fundamental aspect of SAR, as the three-dimensional arrangement of atoms dictates how a molecule interacts with chiral biological targets like enzymes and receptors. For molecules with stereocenters, individual enantiomers can exhibit vastly different biological activities, potencies, and metabolic profiles.

In the related quinolone class, the importance of stereochemistry is well-documented. For example, ofloxacin, which has a chiral center at the C-3 position of its oxazine (B8389632) ring, is a racemic mixture. Its S-(-)-enantiomer, known as levofloxacin, is significantly more active than the R-(+)-enantiomer. scilit.comnih.gov This demonstrates that a specific spatial orientation is required for optimal interaction with the bacterial DNA gyrase target.

Therefore, for any this compound derivative that contains chiral centers, either in the core structure or in its substituents (e.g., at the N-1 or other positions), it is crucial to evaluate the biological activity of the individual stereoisomers. The separation and testing of enantiomers or diastereomers are essential steps to fully elucidate the SAR and identify the most active and selective isomer for further development.

Physicochemical Parameters Correlated with Biological Activity (e.g., pKa influence on cellular uptake and selectivity)

The physicochemical properties of a molecule, such as its acidity (pKa) and lipophilicity (logP), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. In the context of this compound and its derivatives, the fluorine atom at the 7-position is expected to have a notable impact on these parameters.

The primary acidic center in this compound is the carboxylic acid group, while the nitrogen atom of the isoquinoline ring provides a basic center. The pKa of the carboxylic acid is a key factor influencing the ionization state of the molecule at physiological pH. The presence of the electron-withdrawing fluorine atom on the aromatic ring is anticipated to lower the pKa of the carboxylic acid, making it a stronger acid compared to the non-fluorinated parent compound. This is due to the inductive effect of fluorine, which helps to stabilize the resulting carboxylate anion. irb.hr

The ionization state of the molecule has profound implications for its cellular uptake. Generally, the neutral, unionized form of a molecule can more readily cross the lipid bilayers of cell membranes through passive diffusion. A lower pKa for the carboxylic acid group means that at physiological pH (around 7.4), a larger fraction of the molecules will exist in the ionized (carboxylate) form. While this may increase aqueous solubility, it can potentially hinder passive diffusion across cell membranes. mdpi.com However, specific transporter proteins can also mediate the uptake of ionized molecules, and the selectivity of these transporters can be influenced by the molecule's structure and charge distribution.

The pKa of the isoquinoline nitrogen is also affected by the fluorine substituent. The electron-withdrawing nature of fluorine is expected to decrease the basicity of the nitrogen atom, resulting in a lower pKa for its conjugate acid. This change in basicity can influence interactions with biological targets, such as enzymes or receptors, where protonation state can be critical for binding.

Below is a table illustrating the predicted effects of fluorination on the physicochemical properties of isoquinoline-1-carboxylic acid.

| Compound | Predicted Carboxylic Acid pKa | Predicted Isoquinoline Nitrogen pKa (Conjugate Acid) | Predicted Lipophilicity (logP) | Predicted Impact on Passive Cellular Uptake |

| Isoquinoline-1-carboxylic acid | Higher | Higher | Lower | Baseline |

| This compound | Lower | Lower | Higher | Potentially Decreased (due to increased ionization) |

Conformational Analysis and its Relation to Activity

The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. For this compound, the key conformational feature is the orientation of the carboxylic acid group relative to the isoquinoline ring. The rotation around the single bond connecting the carboxylic acid group to the isoquinoline ring at the 1-position determines the spatial arrangement of the atoms.

Two primary planar conformations can be envisioned: one where the carbonyl oxygen of the carboxylic acid is oriented towards the nitrogen atom of the isoquinoline ring (syn-conformation), and one where it is oriented away from it (anti-conformation). The syn-conformation may be stabilized by an intramolecular hydrogen bond between the carboxylic acid proton and the isoquinoline nitrogen. The relative stability of these conformers can be influenced by the solvent environment and the presence of substituents. nih.gov

The specific conformation adopted by the molecule upon binding to its biological target is critical for its activity. The fluorine atom at the 7-position is not expected to directly cause significant steric hindrance that would restrict the rotation of the carboxylic acid group. However, its electronic influence on the isoquinoline ring could subtly affect the conformational preference.

X-ray crystallography and computational modeling are powerful tools for studying the conformational preferences of molecules. mdpi.com While no specific crystal structure or detailed computational conformational analysis for this compound has been reported in the provided search results, studies on related heterocyclic carboxylic acids can provide insights. The preferred conformation is likely to be the one that allows for optimal interactions with the target, such as hydrogen bonding and hydrophobic interactions. Understanding the bioactive conformation is a key aspect of rational drug design and the optimization of lead compounds.

The following table summarizes the key conformational considerations for this compound.

| Conformational Feature | Description | Potential Influence on Biological Activity |

| Rotation around the C1-COOH bond | The carboxylic acid group can rotate relative to the isoquinoline ring. | The dihedral angle determines the 3D shape and the presentation of key interaction groups (e.g., hydrogen bond donors and acceptors) to the biological target. |

| Syn vs. Anti Conformation | Refers to the orientation of the carbonyl oxygen of the carboxylic acid relative to the isoquinoline nitrogen. | The preferred conformation can be influenced by intramolecular hydrogen bonding and solvent effects, and the bioactive conformation will be the one that fits optimally into the binding site of the target. |

| Influence of the 7-Fluoro group | The fluorine atom is unlikely to cause direct steric hindrance to the carboxylic acid group's rotation. | Its electronic effects might subtly influence the conformational energy landscape. |

Pharmacological Relevance and Molecular Mechanisms of Action Preclinical Focus

Broad-Spectrum Biological Activities of Isoquinoline (B145761) Carboxylic Acid Derivatives

Derivatives of isoquinoline and the closely related quinoline (B57606) carboxylic acids are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. These activities are largely attributed to the core heterocyclic structure, which can be extensively modified with various functional groups to modulate potency and selectivity. The introduction of a fluorine atom, as seen in many fluoroquinolone antibiotics, can significantly enhance the biological activity of these compounds. However, specific studies detailing the broad-spectrum biological activities of 7-Fluoroisoquinoline-1-carboxylic acid have not been identified.

Antimicrobial Activity

The antimicrobial potential of quinoline and isoquinoline derivatives is well-documented, particularly for the fluoroquinolone class of antibiotics. These compounds are known to be effective against a range of bacteria.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

A primary mechanism of antibacterial action for many quinolone derivatives is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. youtube.comnih.gov These enzymes are crucial for DNA replication, recombination, and repair. By forming a stable complex with the enzyme and DNA, these inhibitors trap the enzyme in a state that leads to double-strand DNA breaks, ultimately causing bacterial cell death. youtube.com While this is a known mechanism for many fluoroquinolones, there is no specific data available to confirm that this compound acts via this pathway.

Anticancer Potential

Various quinoline and isoquinoline derivatives have been investigated for their potential as anticancer agents. nih.gov Their mechanisms of action in this context are diverse and can involve the inhibition of enzymes crucial for cancer cell proliferation and survival.

Fibroblast Activation Protein (FAP) Inhibition (for related quinoline)

Fibroblast Activation Protein (FAP) is a serine protease that is overexpressed in the stroma of many epithelial cancers and is considered a therapeutic target. Certain quinoline-based compounds have been explored as FAP inhibitors. google.com These inhibitors typically feature a scaffold that can interact with the active site of the enzyme. There is currently no information to suggest that this compound is an inhibitor of FAP.

Antiproliferative Mechanisms in Cell Lines

The antiproliferative effects of quinoline and isoquinoline derivatives have been observed in various cancer cell lines. nih.govmdpi.com The mechanisms underlying these effects can include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of signaling pathways that are critical for tumor growth. Specific studies on the antiproliferative mechanisms of this compound in cancer cell lines are not available in the current literature.

Anti-inflammatory Properties

Certain isoquinoline and quinoline carboxylic acid derivatives have demonstrated anti-inflammatory properties in preclinical models. nih.govnih.gov The mechanisms for these effects can involve the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, some derivatives have been shown to reduce the production of inflammatory mediators. However, there are no specific studies that have evaluated the anti-inflammatory properties of this compound.

Enzyme Inhibition

There is no specific information available in the reviewed literature detailing the inhibitory effects of this compound on enzymes such as 2-oxoglutarate-dependent oxygenases or pancreatic triacylglycerol lipase. While the broader class of quinoline and isoquinoline derivatives has been investigated for various enzyme inhibitory activities, these findings cannot be directly attributed to the 7-fluoro substituted compound.

Other Potential Biological Targets and Pathways

Specific biological targets and pathways modulated by this compound have not been elucidated in the available scientific literature. Research on analogous compounds suggests that the isoquinoline scaffold can interact with a variety of biological targets; however, without direct experimental evidence, the specific targets of the 7-fluoro derivative remain unknown.

Molecular Interactions with Biological Targets

Ligand-Target Binding Modes

Due to the lack of identified biological targets, there is no information available on the ligand-target binding modes for this compound. Understanding these interactions would require the identification of a specific biological receptor or enzyme and subsequent biophysical or computational analysis.

Allosteric Modulation

There is no evidence to suggest that this compound acts as an allosteric modulator. While some isoquinoline derivatives have been shown to exhibit allosteric effects on certain receptors, this property has not been investigated for this specific compound.

In Vitro Efficacy Studies (Cellular and Biochemical Assays)

No data from cellular or biochemical assays for this compound are available in the public domain. Such studies would be essential to determine its potential biological activity, potency, and efficacy at a cellular level.

Microbial Sensitivity Testing

Specific data from microbial sensitivity tests for this compound are not available. Although the related fluoroquinolone class of compounds is well-known for its antibacterial properties, the antimicrobial spectrum of this particular isoquinoline derivative has not been reported.

Cell Line Based Assays (e.g., antiproliferative, enzyme inhibition)

Information regarding the evaluation of this compound in cell line-based assays is not available in the reviewed literature. There are no published studies detailing its potential antiproliferative effects against cancer cell lines or its inhibitory activity against specific enzymes.

In Vivo Preclinical Models (General Efficacy Assessment)

No studies describing the assessment of this compound in in vivo preclinical models were identified. Consequently, there is no information on its general efficacy in animal models for any disease state.

Advanced Analytical Techniques for Characterization and Research Applications

Chromatographic Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for the purification and purity analysis of 7-fluoroisoquinoline-1-carboxylic acid.

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique used to separate, identify, and quantify each component in a mixture. For this compound, HPLC is primarily used to assess its purity. A sample is passed through a column packed with a stationary phase, and separation is achieved based on the compound's interaction with the stationary and mobile phases. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Furthermore, chiral HPLC is the method of choice for determining the enantiomeric excess (ee) of chiral compounds. rsc.org By using a chiral stationary phase (CSP), the enantiomers of a derivatized or related chiral version of this compound interact differently with the column, resulting in different retention times and thus their separation. This allows for the accurate quantification of the ratio of the two enantiomers in a sample. rsc.org

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC for Enantiomeric Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of chemical compounds. For chiral molecules like many fluoroquinolone derivatives, Chiral HPLC is specifically employed to separate and quantify enantiomers. While direct studies on the chiral separation of this compound are not extensively documented in publicly available research, the principles of enantiomeric separation for related fluoroquinolone compounds are well-established. oup.com

The separation is typically achieved using chiral stationary phases (CSPs), often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. oup.com The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. The choice of mobile phase, often a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (such as isopropanol (B130326) or ethanol), along with additives, is critical for achieving optimal separation. oup.com For analogous compounds, the separation of enantiomers is crucial as they can exhibit different biological activities. oup.com

Table 1: General Parameters for Chiral HPLC Separation of Fluoroquinolone Analogs

| Parameter | Description | Typical Values/Conditions |

| Stationary Phase | Chiral selector immobilized on a support | Polysaccharide-based (e.g., Chiralpak®, Chiralcel®) |

| Mobile Phase | Solvent system that elutes the sample | n-Hexane/Isopropanol, Acetonitrile (B52724)/Methanol with additives |

| Detection | Method for visualizing the separated components | UV-Vis Detector (e.g., at 280 nm or 330 nm) |

| Flow Rate | Speed at which the mobile phase passes through the column | 0.5 - 1.5 mL/min |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. For carboxylic acids, which are generally polar and have low volatility, direct analysis by GC can be challenging. lmaleidykla.lt Therefore, a derivatization step is often required to convert the carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester. lmaleidykla.ltnih.gov Common derivatizing agents include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.lt

While specific GC methods for this compound are not detailed in the literature, the general approach for analyzing carboxylic acids by GC would involve:

Derivatization: Reaction of the carboxylic acid with a suitable agent to increase its volatility.

Separation: Injection of the derivatized analyte onto a GC column (e.g., a capillary column with a non-polar or medium-polarity stationary phase) where separation occurs based on boiling point and interaction with the stationary phase.

Detection: Use of a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), for quantification and identification.

Headspace GC is another variant that can be used for the analysis of volatile derivatives in a sample matrix. lmaleidykla.lt

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective analytical technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. tsu.eduresearchgate.net It is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. nih.gov

An LC-MS method for this compound would typically involve:

Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is often used to separate the analyte from other components in the sample. The mobile phase usually consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency. tsu.edu

Ionization: The eluent from the LC is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common choice for this type of molecule, typically operating in positive or negative ion mode. nih.gov

Mass Analysis: The mass analyzer (e.g., a quadrupole, time-of-flight, or ion trap) separates the ions based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight and fragmentation patterns for structural confirmation. tsu.edu

LC-MS/MS, which involves tandem mass spectrometry, can provide even greater selectivity and sensitivity for quantification in complex matrices. tsu.edu

Capillary Electrophoresis

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. libretexts.org It is an attractive alternative to HPLC for the analysis of charged species like carboxylic acids. nih.goviaea.org The separation in CE is based on the charge-to-size ratio of the analytes. libretexts.org

Key aspects of a CE method for this compound would include:

Capillary: A fused-silica capillary is used as the separation column.

Background Electrolyte (BGE): The capillary is filled with a buffer solution (BGE) that conducts the current and maintains a stable pH. The composition of the BGE is crucial for achieving separation. nih.gov

Detection: Detection is often performed using UV-Vis absorbance, as the isoquinoline (B145761) ring system is a chromophore. nih.gov

CE offers advantages such as high efficiency, short analysis times, and low consumption of sample and reagents. nih.gov

X-ray Crystallography for Structural Elucidation

For this compound, a single-crystal X-ray diffraction experiment would involve:

Crystal Growth: Growing a high-quality single crystal of the compound.

Data Collection: Irradiating the crystal with X-rays and collecting the diffraction pattern.

Structure Solution and Refinement: Using the diffraction data to solve the crystal structure and refine the atomic positions. nih.gov

The resulting structural information is invaluable for understanding the molecule's properties and its interactions with other molecules.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the sample. The experimentally determined percentages are then compared with the theoretical values calculated from the molecular formula.

For this compound, with the molecular formula C₁₀H₆FNO₂, the theoretical elemental composition would be:

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.011 | 10 | 120.11 | 62.83% |

| Hydrogen | H | 1.008 | 6 | 6.048 | 3.16% |

| Fluorine | F | 18.998 | 1 | 18.998 | 9.94% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.33% |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.74% |

| Total | 191.161 | 100.00% |

This analysis is a crucial step in confirming the identity and purity of a newly synthesized batch of the compound. nih.gov

Derivatization and Functionalization Strategies

Synthetic Modifications of the Carboxylic Acid Group

The carboxylic acid at the C-1 position is a key functional group, acting as a versatile handle for a wide range of synthetic transformations. Its acidity and ability to form various derivatives make it a primary site for chemical modification aimed at creating prodrugs, enhancing biological interactions, or facilitating further synthetic steps.

Esterification of the carboxylic acid is a widely employed strategy in medicinal chemistry. uobabylon.edu.iq This modification can convert a polar carboxylic acid into a more lipophilic ester, which can significantly enhance membrane permeability and, consequently, oral bioavailability. patsnap.comrutgers.edu Within the body, ubiquitous esterase enzymes can hydrolyze the ester back to the active carboxylic acid, releasing the parent drug at or near its site of action. uobabylon.edu.iq The rate of this hydrolysis can be fine-tuned by manipulating the steric and electronic properties of the alcohol moiety used in the ester formation. uobabylon.edu.iq Beyond prodrugs, esters of 7-Fluoroisoquinoline-1-carboxylic acid also serve as crucial synthetic intermediates, facilitating reactions where the free carboxylic acid might interfere.

Table 1: Representative Ester Prodrug Strategies and Their Rationale This table presents hypothetical examples based on established prodrug principles.

| Ester Moiety | Potential Advantage | Rationale |

| Ethyl Ester | Increased Lipophilicity | A simple modification to improve passive diffusion across cell membranes. |

| Pivampicillin-like | Enhanced Absorption | Esterification with a promoiety designed for rapid enzymatic cleavage post-absorption. uobabylon.edu.iq |

| PEGylated Ester | Increased Solubility | Conjugation with Poly(ethylene glycol) can improve aqueous solubility and extend circulation time. patsnap.com |

| Acyloxyalkyl Ester | Controlled Release | Designed for specific enzymatic cleavage kinetics, allowing for controlled release of the active drug. googleapis.com |

The conversion of the carboxylic acid to an amide is another fundamental derivatization strategy. Amide bond formation is one of the most common reactions in organic and medicinal chemistry. researchgate.net This is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. researchgate.netuantwerpen.be This approach allows for the introduction of a vast array of chemical functionalities, depending on the structure of the amine used.

In peptide synthesis, the carboxylic acid of this compound can be coupled to the N-terminus of an amino acid or a peptide chain. bachem.com This process requires specialized coupling reagents that facilitate the reaction while minimizing racemization of the chiral amino acid centers. bachem.com The resulting amide or peptide conjugates can be designed to mimic natural peptides, target specific protein-protein interactions, or improve transport across biological barriers.

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent | Full Name | Key Features |

| DCC / DIC | N,N'-Dicyclohexylcarbodiimide / N,N'-Diisopropylcarbodiimide | Commonly used carbodiimides for activating carboxylic acids. researchgate.net |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Highly efficient uronium salt-based reagent, known for high coupling rates and low racemization. bachem.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium salt-based reagent; a non-toxic alternative to the BOP reagent, effective for solid-phase synthesis. bachem.com |

| TBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate | Aminium-based reagent that converts carboxyl groups into active esters for efficient coupling. bachem.com |

Introduction of Diverse Substituents on the Isoquinoline (B145761) Ring System

While the carboxylic acid provides a primary point of modification, altering the isoquinoline ring itself is crucial for exploring the structure-activity relationship (SAR). The electronic properties and substitution pattern of the ring system can profoundly influence target binding and pharmacokinetics. The isoquinoline nucleus is known to be reactive at specific positions; for instance, the C-1 position is susceptible to nucleophilic substitution, a characteristic that is leveraged in many synthetic routes. thieme-connect.de

Creation of Hybrid Molecules and Conjugates

Hybridization involves covalently linking this compound to another distinct pharmacophore or a large molecule to create a single chemical entity with dual or enhanced functionality. The carboxylic acid group is an ideal anchor for creating such conjugates. For example, it can be linked via an amide or ester bond to another small-molecule drug, potentially leading to a bifunctional agent that can interact with two different biological targets. Alternatively, it can be conjugated to larger biomolecules or polymers. One common strategy is PEGylation, the attachment of poly(ethylene glycol) chains, which can enhance aqueous solubility and prolong the systemic circulation time of a drug. patsnap.com

Strategies for Enhancing Bioavailability and Target Specificity (from a chemical modification perspective)

A primary goal of chemical modification is to improve a compound's drug-like properties, particularly its bioavailability and target specificity.

Enhancing Bioavailability: Poor bioavailability can often be attributed to low aqueous solubility or limited permeability across biological membranes. patsnap.com The prodrug approach, particularly through esterification of the carboxylic acid as discussed in section 7.1.1, is a key strategy to increase lipophilicity and improve membrane transport. rutgers.edu An alternative to the prodrug strategy is the use of bioisosteres—functional groups that mimic the properties of the original group but have improved characteristics. nih.gov Replacing the carboxylic acid with a bioisostere can improve metabolic stability, enhance cell penetration, and modulate acidity, all of which can contribute to better bioavailability. nih.govresearchgate.net

Enhancing Target Specificity: Specificity is achieved by designing molecules that fit precisely into the binding site of the intended biological target while having minimal affinity for off-targets. This is typically an iterative process involving the synthesis of numerous analogs with varied substituents on the isoquinoline ring (as discussed in 7.2). By systematically altering the size, shape, and electronic nature of these substituents, chemists can map the SAR and optimize the molecular architecture for high-affinity and selective binding.

Table 3: Common Carboxylic Acid Bioisosteres and Their Properties

| Bioisostere | Typical pKa Range | General Characteristics |

| Tetrazole | 4.5 - 5.0 | Planar, acidic heterocycle. Often increases lipophilicity compared to a carboxylic acid. nih.gov |

| Acylsulfonamide | 4.0 - 5.0 | Can exhibit improved activity and pharmacokinetic profiles compared to the parent carboxylic acid. nih.gov |

| Hydroxamic Acid | 8.0 - 9.0 | Can chelate metal ions in enzyme active sites but may have metabolic stability issues. nih.gov |

| Thiazolidinedione | 6.0 - 7.0 | Moderately acidic and relatively lipophilic heterocycle. nih.gov |

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways

The future development of 7-Fluoroisoquinoline-1-carboxylic acid and its analogs hinges on the creation of efficient, scalable, and versatile synthetic routes. While a known pathway involves a two-step process starting from 5-fluoro-2-methylbenzoic acid, future research could explore more innovative and efficient methods. cymitquimica.com

Established and Novel Synthetic Strategies for Isoquinolines

| Reaction Name | Description | Potential Application |

|---|---|---|

| Pomeranz–Fritsch Reaction | Utilizes a benzaldehyde (B42025) and an aminoacetoaldehyde diethyl acetal (B89532) in an acid medium to form the isoquinoline (B145761) core. wikipedia.org | Adaptable for creating diverse substitution patterns on the benzene (B151609) ring portion of the molecule. |

| Bischler–Napieralski Reaction | Involves the cyclodehydration of a β-phenylethylamine derivative using a Lewis acid, followed by dehydrogenation to yield the aromatic isoquinoline. wikipedia.org | Useful for synthesizing 1-substituted isoquinolines, which can be precursors to the target carboxylic acid. |

| Metal-Catalyzed Annulation | Modern methods using catalysts like palladium, rhodium, or copper to construct the isoquinoline ring from simpler starting materials, often through C-H bond activation. organic-chemistry.org | Offers high efficiency, regioselectivity, and the potential for asymmetric synthesis to create chiral analogs. |

| Dearomatization-Rearomatization | A strategy involving the temporary dearomatization of the heterocyclic ring to allow for specific functionalization, such as meta-hydroxylation, followed by rearomatization. researchgate.net | Could enable the introduction of additional functional groups at positions not easily accessible through classical methods. |

Discovery of New Biological Activities and Molecular Targets

The isoquinoline framework is a "privileged scaffold" known to interact with a wide array of biological targets. nih.gov While the specific bioactivity of this compound is not extensively documented, research on closely related analogs provides a strong rationale for its investigation against various diseases.

Isoquinoline-3-carboxylic acid has demonstrated significant antibacterial activity against several plant pathogens, including Ralstonia solanacearum and Acidovorax citrulli, by disrupting cell membrane integrity and inhibiting biofilm formation. researchgate.net Furthermore, various fluoroquinolone-3-carboxylic acid derivatives have shown potent antimicrobial effects. nih.govproquest.com This suggests that this compound should be prioritized for screening against a broad panel of bacterial and fungal pathogens.

In the realm of oncology, isoquinolinequinone N-oxides have exhibited potent nanomolar activity against human tumor cell lines and have shown the ability to overcome multidrug resistance (MDR). acs.org The structural similarity makes this compound a candidate for anticancer drug discovery. Potential molecular targets for isoquinoline and quinoline (B57606) derivatives include DNA gyrase, topoisomerase IIα, epidermal growth factor receptor (EGFR), and carbonic anhydrase, all of which are validated targets in cancer and infectious diseases. proquest.comnih.gov Future research should involve extensive screening to identify its primary molecular targets and elucidate its mechanism of action.

Advanced Computational Design and Optimization

In silico methods are indispensable for accelerating the drug discovery process. researchgate.net For this compound, computational chemistry can guide the rational design of analogs with enhanced potency, selectivity, and pharmacokinetic profiles.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, including techniques like Comparative Molecular Field Analysis (CoMFA), can be employed. nih.gov By building a model from a library of synthesized analogs and their measured biological activities, researchers can generate contour maps that visualize regions where steric bulk, positive, or negative electrostatic charges are likely to increase or decrease activity. nih.govmdpi.com This information allows for the predictive design of new molecules with a higher probability of success.

Furthermore, structure-based drug design can be utilized if a biological target is identified. Molecular docking simulations can predict the binding mode and affinity of this compound and its derivatives within the target's active site. nih.govresearchgate.net These static models can be refined using molecular dynamics (MD) simulations, which provide insights into the stability of the ligand-protein complex and the energetic contributions of specific interactions over time. researchgate.net

Development of Targeted Delivery Systems (from a chemical design perspective)

The efficacy of a therapeutic agent can be significantly enhanced by ensuring its delivery to the specific site of action, thereby minimizing off-target effects. The carboxylic acid moiety of this compound is an ideal anchor for chemical modification to create targeted delivery systems.

High-Throughput Screening of Libraries for this compound Analogs

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds. rsc.org For this compound, HTS can be applied in two primary domains: biological screening and reaction optimization.

Biological HTS would involve testing a library of diverse analogs against panels of cellular or biochemical assays to identify "hits" with desired biological activity. This allows for the rapid exploration of the compound's therapeutic potential across a wide range of diseases.

Concurrently, High-Throughput Experimentation (HTE) can be used to accelerate the discovery and optimization of synthetic reactions for creating analog libraries. By employing 96- or 384-well plate formats, researchers can rapidly screen numerous catalysts, solvents, bases, and other reaction parameters to find the optimal conditions for a given transformation. acs.org Techniques like microdroplet chemistry have also emerged as a platform for HTS, offering accelerated reaction speeds and enhanced yields for the synthesis of heterocyclic compounds like quinoxalines, a strategy that could be adapted for isoquinolines. nih.gov

Integration of Multi-Omics Data in Research

To fully understand the biological impact of this compound, a systems-level approach is necessary. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—provides a holistic view of the cellular perturbations caused by the compound. This approach can reveal the mechanism of action, identify biomarkers for efficacy or toxicity, and aid in patient stratification.

For example, after treating cancer cells with an active analog, transcriptomic analysis (RNA-seq) could reveal which gene expression pathways are dysregulated. Proteomic analysis could then confirm whether these changes are reflected at the protein level, while metabolomics could identify downstream effects on cellular metabolism. By integrating these datasets, researchers can construct a comprehensive picture of the compound's biological function, moving beyond a single target to understand its network-level effects.

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly vital in modern chemical synthesis to reduce environmental impact and improve safety and efficiency. Future research into the synthesis of this compound and its derivatives should incorporate these principles.

This includes the use of environmentally benign solvents, the development of catalyst systems that can be recycled and reused, and the design of reactions that are atom-economical (i.e., maximizing the incorporation of starting materials into the final product). Energy-efficient techniques such as microwave-assisted or ultrasonic irradiation can significantly reduce reaction times and energy consumption. nih.gov For example, the synthesis of oxoquinoline-carboxamides has been successfully achieved using ultrasonication, demonstrating the applicability of such green methods to related heterocyclic systems. nih.gov Adopting these approaches will not only make the synthesis more sustainable but can also lead to more cost-effective production on a larger scale.

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 7-Fluoroisoquinoline-1-carboxylic acid, and how do reaction parameters affect yield and purity?

- Methodological Answer : The synthesis typically involves fluorination of the isoquinoline core followed by carboxylation at the 1-position. Common methods include:

- Direct fluorination using electrophilic fluorinating agents (e.g., Selectfluor®) under controlled pH to minimize side reactions.

- Carboxylation via metal-mediated cross-coupling (e.g., Pd-catalyzed carbonylation) or hydrolysis of nitrile intermediates .

- Reaction temperature and solvent polarity significantly influence yield; for example, DMF enhances solubility but may require lower temperatures to avoid decomposition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹⁹F NMR (δ ~ -110 to -120 ppm) confirms fluorine incorporation, while ¹H NMR identifies aromatic proton splitting patterns (J ~ 8–10 Hz for ortho-fluorine coupling) .

- FT-IR : Carboxylic acid C=O stretching (~1700 cm⁻¹) and F-C aromatic bending (~550 cm⁻¹) are diagnostic .

- X-ray crystallography : Resolves positional isomerism (e.g., 7- vs. 8-fluoro) and hydrogen-bonding networks in crystalline forms .

Q. How does fluorine substitution at the 7-position influence the compound’s physicochemical properties?

- Methodological Answer : Fluorine’s electronegativity increases the compound’s acidity (pKa ~ 3.5–4.0 for the carboxylic acid group) and enhances metabolic stability. Computational studies (e.g., DFT) show fluorine’s inductive effect reduces electron density in the aromatic ring, affecting reactivity in nucleophilic substitutions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data between this compound and its analogs?

- Methodological Answer :

- Comparative SAR Analysis : Systematically vary substituents (e.g., 5-carboxylic vs. 1-carboxylic acid analogs) and assess activity against targets (e.g., kinases). Use statistical tools (e.g., ANOVA) to identify significant differences .

- Binding Assays : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities, controlling for buffer conditions (pH 7.4 vs. 6.5) that may alter ionization states .

Q. How can enantiomerically pure intermediates be obtained during synthesis, and what role do protecting groups play?

- Methodological Answer :

- Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc)-protected amines to direct stereochemistry during cyclization steps. For example, (4aS,7aS)-Boc-octahydro-pyrrolopyridine ensures enantioselective coupling .

- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak® AD-H column) separates diastereomers formed during Michael additions or cyclopropane ring closures .

Q. What computational approaches optimize synthetic pathways or predict reactivity?

- Methodological Answer :

- DFT Calculations : Model transition states for fluorination steps to identify energy barriers. For example, B3LYP/6-31G(d) level theory predicts regioselectivity in electrophilic substitutions .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to refine reaction conditions .

Q. How do structural analogs (e.g., 7-Fluoro vs. 8-Fluoro isomers) differ in material science applications?

- Methodological Answer :

- Ligand Design : Compare coordination behavior with transition metals (e.g., Cu²⁺) via UV-Vis titration. The 7-fluoro isomer’s steric profile may favor bidentate binding, while 8-fluoro adopts monodentate modes .

- Thermal Stability : TGA analysis shows 7-fluoro derivatives decompose at ~220°C, 10–15°C higher than 8-fluoro analogs due to enhanced resonance stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。